Methyl 3-(3-oxocyclobutyl)benzoate
Description
Methyl 3-(3-oxocyclobutyl)benzoate is a substituted benzoate ester featuring a 3-oxocyclobutyl group attached to the meta position of the benzene ring. The ester moiety (-COOCH₃) and the ketone-containing cyclobutyl substituent define its chemical reactivity and physical properties.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 3-(3-oxocyclobutyl)benzoate |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)9-4-2-3-8(5-9)10-6-11(13)7-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
CKUGRGSPHHIEQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CC(=O)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Methyl 4-(Cyclopropylmethoxy)-3-hydroxybenzoate ()
- Structure : Substituents include a hydroxyl (-OH) at position 3 and a cyclopropylmethoxy group at position 4.
- Key Differences: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to the non-polar 3-oxocyclobutyl group in the target compound.
Methyl 3-Hydroxy-4-(3-methylbut-2-enyloxy)benzoate ()
- Structure : Features a hydroxyl group at position 3 and a prenyloxy (alkenyloxy) group at position 4.
- Key Differences :
Methyl 3-(4-Chloro-3-oxobutyl)benzoate ()
- Structure : Contains a linear 4-chloro-3-oxobutyl chain instead of a cyclic 3-oxocyclobutyl group.
- Key Differences: The chlorine atom increases electronegativity, making the compound more reactive toward nucleophilic substitution (e.g., SN2 reactions at the chloro position).
Nitration Behavior ()
- Methyl Benzoate : Nitration occurs meta to the ester group due to its electron-withdrawing nature.
- Methyl 3-(3-oxocyclobutyl)benzoate : The 3-oxocyclobutyl group, also electron-withdrawing, may further deactivate the ring, directing nitration to specific positions. However, the strained cyclobutane ring could destabilize intermediates, reducing yields compared to simpler benzoates .
Ester Hydrolysis
- Methyl Benzoate : Undergoes hydrolysis under acidic or basic conditions to form benzoic acid.
- This compound : The electron-withdrawing cyclobutyl ketone may accelerate hydrolysis by polarizing the ester carbonyl, though steric hindrance from the cyclobutane ring could offset this effect .
Physical Properties and Toxicity
Molecular Weight and Solubility
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends |
|---|---|---|---|---|
| This compound | C₁₂H₁₂O₃ | 204.22 | Ester, Cyclobutyl ketone | Low polarity, lipid-soluble |
| Methyl Benzoate | C₈H₈O₂ | 136.15 | Ester | Moderate polarity |
| Methyl 3-oxobutanoate | C₅H₈O₃ | 116.12 | β-Keto ester | High polarity |
- Toxicity : Alkyl benzoates like methyl benzoate exhibit low acute toxicity (e.g., LD50 >2000 mg/kg in rats), but the 3-oxocyclobutyl group’s metabolic fate (e.g., ketone reduction) may introduce unique toxicological profiles requiring further study .
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